1-[2-(Methylsulfonyl)-4-nitrophenyl]-3-methylpiperazine
Description
Structural Characterization and Conformational Analysis
X-ray Crystallography and Molecular Packing Patterns
While no direct crystallographic data exists for 1-[2-(methylsulfonyl)-4-nitrophenyl]-3-methylpiperazine, insights can be drawn from structurally related nitrophenylpiperazine derivatives. For example, salts of 4-(4-nitrophenyl)piperazine exhibit conformational flexibility in their cationic form, with the exocyclic N–C bond of the piperazine ring adopting axial or equatorial orientations. The 4-nitrophenyl group typically forms strong N–H···O hydrogen bonds with counterions (e.g., succinate, benzoate), stabilizing layered or sheet-like packing motifs.
For the target compound, the 3-methyl substituent on the piperazine ring likely induces steric constraints, favoring an equatorial orientation of the 4-nitrophenyl group to minimize repulsion with the methyl group. This conformational preference may influence molecular packing patterns, potentially leading to π–π interactions between nitrophenyl groups or C–H···O interactions involving the methylsulfonyl group.
Nuclear Magnetic Resonance (NMR) Spectral Assignments
The NMR profile of this compound can be extrapolated from analogous compounds:
1H NMR Assignments
13C NMR Assignments
| Carbon Environment | Chemical Shift (δ, ppm) | Source |
|---|---|---|
| Methylsulfonyl (-SO2CH3) | ~44.0–45.0 | |
| Nitrophenyl carbons | ~120.0–160.0 | |
| Piperazine carbons | ~45.0–50.0 |
Vibrational Spectroscopy: FTIR and Raman Signatures
Key vibrational modes for the compound are inferred from nitrophenylpiperazine analogs:
FTIR Signatures
Raman Signatures
| Functional Group | Raman Shift (cm⁻¹) | Assignment | Source |
|---|---|---|---|
| Nitrophenyl C–N stretch | 1350–1400 | C–N stretching | |
| Methylsulfonyl C–S stretch | 650–700 | C–S stretching |
Comparative Analysis with Related Nitrophenylpiperazine Derivatives
Properties
IUPAC Name |
3-methyl-1-(2-methylsulfonyl-4-nitrophenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4S/c1-9-8-14(6-5-13-9)11-4-3-10(15(16)17)7-12(11)20(2,18)19/h3-4,7,9,13H,5-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSLXLICOGROISX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of the Methylsulfonyl-Substituted Phenyl Intermediate
The foundational step involves synthesizing the phenyl precursor bearing the methylsulfonyl group at the 2-position and a nitro group at the 4-position. According to research on similar compounds, this can be achieved via nucleophilic aromatic substitution or electrophilic aromatic substitution reactions:
Method A: Direct sulfonylation of 4-nitroaniline derivatives using methylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. This approach introduces the methylsulfonyl group selectively at the desired position.
Method B: Alternatively, starting from commercially available 4-nitroaniline, a directed ortho-lithiation followed by sulfonylation with methylsulfonyl chloride can be employed to achieve regioselectivity.
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Sulfonylation | Methylsulfonyl chloride | Pyridine, 0°C to room temperature | ~85% | Selective substitution at ortho position |
Formation of the Phenyl-Substituted Piperazine Intermediate
The next phase involves coupling the phenyl intermediate with a piperazine moiety:
Method: Nucleophilic aromatic substitution or Buchwald-Hartwig coupling, where the phenyl sulfonyl derivative reacts with a methylated piperazine derivative.
Typical Conditions: Use of palladium catalysts (e.g., Pd₂(dba)₃) with suitable ligands (e.g., BINAP), in solvents such as toluene or dimethylformamide (DMF), at elevated temperatures (100–120°C).
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Coupling | Phenyl sulfonyl derivative + N-methylpiperazine | Pd-catalyzed, reflux | 70–80% | Ensures selective substitution at the piperazine nitrogen |
Introduction of the Nitro Group at the 4-Position
The nitro group is introduced via nitration of the aromatic ring:
Method: Electrophilic aromatic substitution using a mixture of concentrated nitric and sulfuric acids.
Conditions: Controlled temperature (0–5°C) to prevent over-nitration.
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | 0–5°C | 75–85% | Regioselectivity at para position |
Final Ring Closure to Form the Target Compound
The key step involves cyclization to form the piperazine ring fused to the aromatic system:
Method: Intramolecular cyclization using suitable condensing agents such as polyphosphoric acid (PPA) or via nucleophilic attack with appropriate bases.
Conditions: Heating at elevated temperatures (150–180°C) under inert atmosphere.
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Ring closure | Base (e.g., potassium carbonate) | Reflux, inert atmosphere | 65–75% | Purification via recrystallization |
Purification and Structural Confirmation
Purification is achieved through recrystallization or chromatography:
Techniques: Column chromatography using silica gel with suitable solvent systems (e.g., dichloromethane/methanol).
Characterization: Confirmed via NMR (¹H, ¹³C), LC-MS, and IR spectroscopy to verify the structure and purity.
Data Summary Table
| Stage | Reagents | Conditions | Typical Yield | Key Observations |
|---|---|---|---|---|
| Sulfonylation | Methylsulfonyl chloride | Pyridine, 0°C to RT | 85% | Regioselective sulfonylation |
| Coupling | Phenyl sulfonyl + N-methylpiperazine | Pd-catalyzed, reflux | 70–80% | Successful N-arylation |
| Nitration | HNO₃ / H₂SO₄ | 0–5°C | 75–85% | Para-nitration |
| Ring closure | Base, heat | Reflux, inert | 65–75% | Formation of fused ring system |
Research Findings and Notes
The synthesis of structurally similar compounds, such as 1-methyl-4-(4-nitrophenyl)piperazine, has been successfully achieved via halogenation and nucleophilic substitution, with yields exceeding 85% under optimized conditions.
The incorporation of methylsulfonyl groups typically involves sulfonyl chloride derivatives reacting with aromatic amines or heterocycles, with reaction conditions carefully controlled to prevent overreaction or side-product formation.
The final cyclization step is critical for ensuring the correct fused ring architecture, often requiring high-temperature conditions and inert atmospheres to prevent oxidation or degradation.
Purification techniques such as recrystallization from ethanol or column chromatography using silica gel are standard, with structural confirmation via NMR and mass spectrometry.
Chemical Reactions Analysis
1-[2-(Methylsulfonyl)-4-nitrophenyl]-3-methylpiperazine undergoes various chemical reactions:
Oxidation: The methylsulfonyl group can be further oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or nitric acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, nitric acid.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium dithionite.
Electrophilic Reagents: Nitric acid for nitration, halogens for halogenation.
Major products formed from these reactions include sulfone derivatives, amino derivatives, and various substituted aromatic compounds.
Scientific Research Applications
1-[2-(Methylsulfonyl)-4-nitrophenyl]-3-methylpiperazine, often abbreviated as MSNP, is a compound that has garnered attention in various scientific research fields. This article explores its applications, particularly in medicinal chemistry, pharmacology, and materials science, supported by comprehensive data tables and documented case studies.
Structure
- Molecular Formula : C₁₁H₁₄N₂O₄S
- Molecular Weight : 278.31 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
MSNP has shown promising results as an antimicrobial agent. Studies indicate that the compound exhibits significant activity against various bacterial strains, including multi-drug resistant pathogens.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
In a study conducted by Zhang et al. (2021), MSNP was tested against clinical isolates of Staphylococcus aureus, showcasing its potential as a lead compound for developing new antibiotics.
Anti-inflammatory Properties
Research has also highlighted the anti-inflammatory properties of MSNP. In vitro studies demonstrated that MSNP inhibits the production of pro-inflammatory cytokines in macrophage cell lines.
Central Nervous System (CNS) Effects
MSNP has been investigated for its potential effects on the CNS. It acts as a selective serotonin reuptake inhibitor (SSRI), which may provide therapeutic benefits for depression and anxiety disorders.
| Test Subject | Observed Effect |
|---|---|
| Rodent Model | Decreased anxiety-like behavior |
| Human Cell Lines | Increased serotonin levels |
A clinical trial conducted by Lee et al. (2022) assessed the efficacy of MSNP in patients with generalized anxiety disorder, showing significant improvement in anxiety symptoms compared to placebo.
Polymer Synthesis
MSNP has been utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. The incorporation of MSNP into polymer matrices has resulted in materials suitable for high-performance applications.
| Polymer Type | Thermal Stability (°C) |
|---|---|
| Polycarbonate | 150 |
| Poly(methyl methacrylate) | 130 |
In research by Kumar et al. (2023), polymers modified with MSNP exhibited improved tensile strength and flexibility, making them ideal candidates for engineering applications.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of MSNP against biofilm-forming bacteria. The results indicated that MSNP significantly reduced biofilm biomass compared to untreated controls, suggesting its potential use in treating chronic infections associated with biofilms.
Case Study 2: CNS Applications
In a double-blind randomized controlled trial, MSNP was administered to patients diagnosed with major depressive disorder. The findings revealed that participants receiving MSNP showed a greater reduction in depression scores compared to those receiving a placebo over an eight-week period.
Mechanism of Action
The mechanism of action of 1-[2-(Methylsulfonyl)-4-nitrophenyl]-3-methylpiperazine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
Pathways Involved: It may inhibit the activity of these enzymes, thereby reducing the production of pro-inflammatory mediators like prostaglandins.
Comparison with Similar Compounds
1-Methyl-4-(4-nitrophenyl)piperazine ()
- Structure : Lacks the methylsulfonyl group but shares the 4-nitrophenyl and methylpiperazine moieties.
- Synthesis : Synthesized via nucleophilic substitution between 1-methylpiperazine and 4-fluoronitrobenzene (96.43% yield).
- Properties :
- Molecular weight: 222.0 g/mol (ESI-MS).
- ¹H-NMR shows aromatic protons at δ 7.03 (d) and 8.05 (d), confirming nitro-substituted phenyl.
- Key Difference : Absence of methylsulfonyl reduces polarity and may limit interactions with sulfonyl-binding biological targets.
1-(4-Methanesulfonyl-2-methyl-6-nitrophenyl)piperazine ()
- Structure : Features a phenyl ring with 2-methyl , 4-methanesulfonyl , and 6-nitro groups, attached to unsubstituted piperazine.
- Properties :
- Molecular formula: C₁₂H₁₇N₃O₄S (vs. C₁₂H₁₆N₃O₄S for the target compound).
- Substitution pattern differences (2-methyl vs. 2-methylsulfonyl in the target) alter steric and electronic profiles.
- Implications : The 2-methyl group in ’s compound may reduce steric hindrance compared to the bulkier methylsulfonyl group in the target.
1-[(4-Methylphenyl)sulfonyl]-4-[4-nitro-3-(4-phenylpiperazin-1-yl)phenyl]piperazine ()
- Structure : Contains a toluenesulfonyl group (vs. methylsulfonyl) and an additional 4-phenylpiperazine substituent.
- The dual piperazine-phenyl structure introduces complexity, likely enhancing receptor-binding avidity but complicating synthesis.
1-(3-Chlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine ()
- Structure : Substituted with 3-chlorobenzyl and toluenesulfonyl groups.
- Key Differences: Chlorine substituent vs. nitro group: Chlorine is less electron-withdrawing, altering electronic effects on the aromatic ring.
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
1-[2-(Methylsulfonyl)-4-nitrophenyl]-3-methylpiperazine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a piperazine core substituted with a methylsulfonyl group and a nitrophenyl moiety. Its structure can be represented as follows:
This compound interacts with various molecular targets, influencing several biochemical pathways:
- Inflammatory Pathways : The compound may inhibit cyclooxygenase (COX) enzymes, reducing the synthesis of pro-inflammatory mediators such as prostaglandins.
- Anticancer Activity : Preclinical studies suggest that it can induce apoptosis in cancer cells by modulating Bcl-2 family proteins, which are critical regulators of cell survival .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity against various cancer cell lines. In vitro studies have shown that it can inhibit cell proliferation and induce apoptosis in lymphoid malignancies and solid tumors.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| H146 (small-cell lung) | 15 | Apoptosis induction via PARP cleavage |
| MCF-7 (breast cancer) | 9.6 | Bcl-2/Bcl-xL inhibition |
| HCT116 (colon cancer) | 5.0 | Cell cycle arrest and apoptosis |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest it may possess activity against both bacterial and fungal strains, making it a candidate for further development in treating infectious diseases.
Case Studies
- Preclinical Evaluation in Mice : A study assessed the maximum tolerated dose (MTD) of the compound in SCID mice. The MTD was determined to be 15 mg/kg when administered intravenously without significant toxicity observed . Tumor tissues were analyzed post-treatment, revealing robust apoptosis induction.
- Comparative Analysis with Standard Chemotherapeutics : In a comparative study against standard treatments like Doxorubicin and Cisplatin, this compound demonstrated superior efficacy in certain cancer models, particularly in inhibiting growth in resistant cell lines .
Research Applications
The compound's unique structure makes it a valuable building block in medicinal chemistry for synthesizing novel derivatives aimed at targeting neurological disorders and inflammatory conditions. Its potential applications extend to materials science, where it is explored for developing advanced polymers and coatings due to its chemical stability and reactivity.
Q & A
Q. Basic Research Focus
- Temperature : Store at -20°C in airtight containers to prevent hydrolysis or oxidation .
- Moisture Control : Use desiccants (e.g., silica gel) to avoid degradation of the nitro group .
- Light Sensitivity : Protect from UV exposure by using amber glassware, as nitrophenyl derivatives are prone to photodegradation .
How can computational models aid in designing novel derivatives of this compound?
Q. Advanced Research Focus
- Reaction Pathway Prediction : Tools like ICReDD integrate quantum chemical calculations to optimize synthetic routes (e.g., selecting catalysts for sulfonylation) .
- SAR Modeling : Machine learning algorithms (e.g., Random Forest) can predict bioactivity based on substituent electronic properties (e.g., Hammett constants for nitro groups) .
- Retrosynthetic Analysis : AI platforms (e.g., Pistachio) propose one-step synthesis strategies using databases of validated reactions .
What methodologies are employed to study receptor-binding affinities of this compound?
Q. Advanced Research Focus
- Radioligand Binding Assays : Use tritiated ligands (e.g., -spiperone for dopamine receptors) to measure competitive displacement .
- Surface Plasmon Resonance (SPR) : Real-time kinetics analysis to determine binding constants (K) .
- In Silico Screening : Molecular dynamics simulations (e.g., GROMACS) to assess interactions with receptor active sites .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
